7-Bromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole
Description
7-Bromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole is a halogenated benzotriazole derivative characterized by a fused aromatic triazole ring system substituted with bromine at position 7 and fluorine atoms at positions 5 and 4. This compound belongs to a class of nitrogen-containing heterocycles known for their stability, tunable electronic properties, and applications in pharmaceuticals, agrochemicals, and materials science . The presence of bromine and fluorine substituents introduces steric and electronic effects that influence reactivity, solubility, and intermolecular interactions, making it a valuable building block for further functionalization .
Properties
Molecular Formula |
C6H2BrF2N3 |
|---|---|
Molecular Weight |
234.00 g/mol |
IUPAC Name |
4-bromo-5,6-difluoro-2H-benzotriazole |
InChI |
InChI=1S/C6H2BrF2N3/c7-4-5(9)2(8)1-3-6(4)11-12-10-3/h1H,(H,10,11,12) |
InChI Key |
JNKLAQCXJHRWEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C2=NNN=C21)Br)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole typically involves the bromination and fluorination of benzo[d][1,2,3]triazole derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve selective substitution at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced techniques to ensure high yield and purity. The specific conditions, such as temperature, solvent, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) and electrophiles (e.g., halogens) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzo[d][1,2,3]triazole derivatives .
Scientific Research Applications
7-Bromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors for electronic devices
Mechanism of Action
The mechanism of action of 7-Bromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(a) 7-Bromo-6-chloro-1H-benzo[d][1,2,3]triazole
- Substituents : Bromine (C7), chlorine (C6).
- Molecular Weight : 232.47 g/mol .
- Key Differences : Replacement of fluorine with chlorine increases molecular weight and polarizability. Chlorine’s larger atomic radius may enhance steric hindrance, affecting reactivity in substitution reactions compared to fluorine .
(b) 5-Bromo-1H-benzo[d][1,2,3]triazole
- Substituents : Bromine (C5).
(c) 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole
- Substituents : Bromothiophene groups (C4/C7), fluorine (C5/C6).
- Molecular Weight : Higher due to bromothiophene moieties.
- Key Differences : Extended π-conjugation from thiophene groups enhances absorption and emission properties, making this derivative suitable for optoelectronic applications .
Physicochemical Properties
(a) Thermal Stability
- 7-Bromo-5,6-difluoro-1H-benzotriazole : Expected to exhibit high thermal stability (>300°C) due to strong C–F and C–Br bonds, similar to triazole derivatives reported in .
- Comparison : A triazole-terpyridine hybrid with electron-withdrawing substituents demonstrated decomposition temperatures >315°C . Chlorine-substituted analogs (e.g., 7-bromo-6-chloro) may show slightly lower stability due to weaker C–Cl bonds .
(b) Photophysical Properties
Table 1: Comparative Analysis of Benzotriazole Derivatives
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